Cobimetinib is a synthetic molecule classified as a kinase inhibitor, specifically targeting mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). [] In scientific research, cobimetinib is primarily utilized as a tool to understand and manipulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays crucial roles in cellular processes such as proliferation, differentiation, and survival. [] This compound holds immense research value due to its high potency and selectivity for MEK1/2, enabling precise modulation of MAPK signaling in various experimental settings. [, ]
Cobimetinib is a selective inhibitor of mitogen-activated protein kinase kinase 1 and 2, commonly referred to as MEK1 and MEK2. It is primarily used in the treatment of certain types of cancers, particularly melanoma, where it is often combined with other therapies for enhanced efficacy. Cobimetinib was developed by the pharmaceutical company Genentech and is marketed under the brand name Cotellic. It received approval from the U.S. Food and Drug Administration in 2015 for use in combination with vemurafenib, another cancer drug, for patients with BRAF V600E or V600K mutation-positive melanoma.
Cobimetinib is classified as an antineoplastic agent, specifically a protein kinase inhibitor. It targets the mitogen-activated protein kinase pathway, which plays a critical role in cell division and proliferation. By inhibiting MEK1 and MEK2, cobimetinib disrupts this signaling pathway, leading to reduced tumor growth.
The synthesis of cobimetinib involves several key steps. The original synthesis route begins with a C–C coupling reaction between 2-bromopiperidin-1-ium and 1-((4-chlorophenyl)sulfonyl)azetidin-3-one. This reaction forms a crucial intermediate that undergoes further modifications to yield the final product. The synthetic pathway is characterized by the use of commercially available starting materials and well-defined reaction conditions to ensure high purity and yield of cobimetinib as an active pharmaceutical ingredient.
The synthesis can be summarized as follows:
Cobimetinib has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula of cobimetinib is CHClNOS, and its molecular weight is approximately 335.84 g/mol.
The three-dimensional structure can be visualized using molecular modeling software, revealing key interactions that contribute to its binding affinity for MEK1 and MEK2. The structure includes:
These components are critical for the compound's mechanism of action.
Cobimetinib undergoes various chemical reactions during its synthesis and also interacts with biological targets in vivo. Key reactions involved in its synthesis include:
In biological systems, cobimetinib primarily acts through competitive inhibition of MEK enzymes, preventing phosphorylation events that lead to cell proliferation.
Cobimetinib exerts its anticancer effects by specifically inhibiting MEK1 and MEK2, which are upstream activators in the mitogen-activated protein kinase signaling pathway. This inhibition leads to decreased activation of extracellular signal-regulated kinases (ERKs), which are crucial for cell division and survival.
The mechanism can be detailed as follows:
Studies have shown that cobimetinib effectively inhibits ERK phosphorylation in various cancer cell lines, leading to significant tumor regression in preclinical models.
Cobimetinib exhibits several notable physical and chemical properties:
These properties are essential for formulating cobimetinib into dosage forms suitable for clinical use.
Cobimetinib is primarily used in oncology for treating patients with advanced melanoma harboring specific BRAF mutations. Its applications include:
Research continues to explore new combinations and indications for cobimetinib, aiming to improve patient outcomes across various cancer types.
Cobimetinib (chemical name: [(S)-3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide]) is a small-molecule inhibitor with the molecular formula C₂₁H₂₁F₃IN₃O₂ and a molecular weight of 531.32 g/mol. Its structure features an aminopyridine core linked to a 2-fluoro-4-iodophenyl group and a hydroxyethoxy side chain, which collectively enable optimal target engagement and solubility. The compound exhibits pH-dependent stability, with optimal solubility in physiological pH ranges (6.0–8.0). Its logP value of 2.9 indicates moderate lipophilicity, facilitating membrane permeability while avoiding excessive off-target accumulation [2] [6].
Key physicochemical properties include:
Table 1: Physicochemical Properties of Cobimetinib
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁F₃IN₃O₂ |
Molecular Weight (g/mol) | 531.32 |
logP | 2.9 |
Solubility (pH 7.4) | 0.15 mg/mL |
pKa (acidic/basic) | 4.5 / 10.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Cobimetinib’s pharmacophore incorporates three critical moieties:
Fragment-based drug design leveraged the isoflavone core of natural products to optimize binding kinetics. Cobimetinib binds phosphorylated MEK1 with a Kd of 0.9 nM, exhibiting slow dissociation kinetics (t₁/₂ > 8 hours). Molecular dynamics simulations reveal that the fluorophenyl group induces a 12° shift in the αC-helix, preventing ERK phosphorylation by disrupting the catalytic triad [1] [4].
Table 2: Key Binding Interactions of Cobimetinib with MEK1
Structural Element | Interaction Type | Target Residues |
---|---|---|
Aminopyridine core | Hydrogen bonding | Ser212, Asp208 |
4-Iodophenyl ring | Halogen bonding | Val127 |
Fluorine substituents | Hydrophobic packing | Ile99, Leu118 |
Hydroxyethoxy group | Solvent-directed H-bonding | Water network |
Cobimetinib demonstrates 100-fold selectivity for MEK1 over MEK2 (IC₅₀ = 0.7 nM vs. 65 nM), attributed to conformational divergence in their allosteric sites. Structural analyses show that MEK1’s Leu115 residue (vs. MEK2’s bulkier Phe115) creates a deeper hydrophobic cleft accommodating the difluorophenyl group. This difference reduces binding free energy by 2.3 kcal/mol for MEK2 [7] [10].
Resistance mutations (e.g., MEK1 P124S) diminish cobimetinib’s efficacy by:
Kinetic selectivity profiling confirms cobimetinib’s minimal off-target activity:
Table 3: Selectivity Profile of Cobimetinib Across Kinases
Kinase | IC₅₀ (nM) | Structural Basis for Selectivity |
---|---|---|
MEK1 | 0.7 | Optimal fit in allosteric pocket |
MEK2 | 65 | Phe115 steric clash with fluorophenyl |
BRAF V600E | >10,000 | Lack of allosteric binding site |
ERK1 | >10,000 | Catalytic site incompatibility |
STE7 (S. cerevisiae) | 420 | Partial conservation of pocket residues |
Resistance Mechanisms
In BRAF-mutant melanomas, cobimetinib resistance arises via:
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